molecular formula C17H26O3S B14360910 3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol CAS No. 90165-52-9

3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol

Cat. No.: B14360910
CAS No.: 90165-52-9
M. Wt: 310.5 g/mol
InChI Key: JLAMIJQAKAZJCL-UHFFFAOYSA-N
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Description

3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a sulfonyl group and an octenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol typically involves multiple steps:

    Formation of the Benzene Derivative: The starting material, 4-methylbenzenesulfonyl chloride, is prepared by sulfonation of toluene followed by chlorination.

    Alkylation: The benzene derivative undergoes Friedel-Crafts alkylation with an appropriate alkyl halide to introduce the octenol chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in the octenol chain can be reduced to form a saturated alkane.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated alkanes.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe to study enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The octenol chain may also interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    3,7-Dimethyloct-6-en-1-ol: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    4-Methylbenzenesulfonic acid: Similar structure but lacks the octenol chain.

Uniqueness

3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol is unique due to the combination of a benzene ring with a sulfonyl group and an octenol chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

CAS No.

90165-52-9

Molecular Formula

C17H26O3S

Molecular Weight

310.5 g/mol

IUPAC Name

3,7-dimethyl-8-(4-methylphenyl)sulfonyloct-6-en-1-ol

InChI

InChI=1S/C17H26O3S/c1-14(11-12-18)5-4-6-16(3)13-21(19,20)17-9-7-15(2)8-10-17/h6-10,14,18H,4-5,11-13H2,1-3H3

InChI Key

JLAMIJQAKAZJCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=CCCC(C)CCO)C

Origin of Product

United States

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